1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one
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Overview
Description
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazo-pyridine ring system, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of corresponding aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine in a propanol medium with sodium bromide as an electrolyte . This reaction is carried out in an undivided cell, yielding the desired product with good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and electro-organic synthesis can be applied to scale up the production process, ensuring efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to bind to various biological targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one is unique due to its fused imidazo-pyridine ring system, which imparts distinct electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H12N2O/c1-2-9(13)8-7-12-6-4-3-5-10(12)11-8/h2,7H,1,3-6H2 |
InChI Key |
PANFFSXTHHOSCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CN2CCCCC2=N1 |
Origin of Product |
United States |
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